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Onzigolide's GPCR Cross-Reactivity: A
Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the binding

and functional profile of the chimeric dopamine-somatostatin agonist, Onzigolide, in

comparison to selective dopamine and somatostatin receptor agonists.

Onzigolide (also known as BIM-23A760) is a novel chimeric molecule designed to

simultaneously target dopamine and somatostatin G-protein coupled receptors (GPCRs),

primarily the dopamine D2 receptor (D2R) and the somatostatin receptor subtype 2 (SSTR2).

[1] This dual agonism presents a promising therapeutic strategy for conditions such as

neuroendocrine tumors and acromegaly, where both receptor types are often co-expressed.

Understanding the cross-reactivity profile of Onzigolide is crucial for predicting its therapeutic

efficacy and potential off-target effects. This guide provides a comparative analysis of

Onzigolide's binding affinity and functional activity at its primary target receptors and key off-

targets, benchmarked against the selective D2R agonist Cabergoline and the SSTR2-

preferring agonist Octreotide.

Quantitative Comparison of Receptor Binding and
Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50)

of Onzigolide, Cabergoline, and Octreotide at their respective target GPCRs. Data has been
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compiled from various in vitro studies.

Table 1: Binding Affinity (Ki) at Target GPCRs

Compound Receptor Ki (nM)

Onzigolide (BIM-23A760) Dopamine D2 Receptor (D2R) Data not available

Somatostatin Receptor 2

(SSTR2)
0.003*

Somatostatin Receptor 5

(SSTR5)
Data not available

Cabergoline Dopamine D2 Receptor (D2R) 0.7[2]

Dopamine D3 Receptor 1.5[2]

Serotonin 5-HT2B Receptor 1.2[2]

Octreotide
Somatostatin Receptor 2

(SSTR2)
High Affinity

Somatostatin Receptor 5

(SSTR5)
High Affinity[3]

*Note: Reported as IC50 of 3 pmol/l, which is approximately 0.003 nM.[4]

Table 2: Functional Activity (EC50/IC50) at Target GPCRs
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Compound Assay Receptor EC50/IC50 (nM)

Onzigolide (BIM-

23A760)

GH Secretion

Inhibition
SSTR2 0.002**

[3H]thymidine

Incorporation

Inhibition

D2R/SSTR2 0.0012***[1]

Cabergoline
α-subunit Secretion

Inhibition

Dopamine D2

Receptor (D2R)

Effective in 56% of

tumors[5]

Octreotide

Cell Proliferation

Inhibition (S-phase

reduction)

Somatostatin

Receptors

Effective in SSTR-

expressing cells[6]

**EC50 reported as 2 pmol/l, which is approximately 0.002 nM.[4] ***EC50 reported as 1.2 pM,

which is approximately 0.0012 nM.[7]

Signaling Pathways and Experimental Workflows
The activation of D2R and SSTR2 by their respective agonists initiates distinct intracellular

signaling cascades. The diagrams below, generated using Graphviz, illustrate these pathways

and a general workflow for assessing GPCR cross-reactivity.
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Figure 1: Signaling pathways of D2R and SSTR2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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